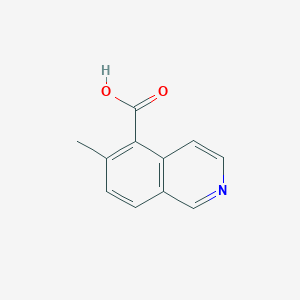

6-Methylisoquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMFQCKAVYMADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824316-33-7 | |

| Record name | 6-methylisoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylisoquinoline 5 Carboxylic Acid and Analogues

Strategies for Isoquinoline (B145761) Core Construction in Functionalized Systems

The assembly of the isoquinoline nucleus is a well-established field, with several named reactions providing reliable pathways to this heterocyclic system. These methods, however, vary in their applicability to the synthesis of highly substituted derivatives like 6-methylisoquinoline-5-carboxylic acid.

Classical Annulation Reactions: Pomeranz–Fritsch–Bobbitt Cyclization and its Variants in Isoquinoline Synthesis

The Pomeranz–Fritsch reaction, and its subsequent modifications, represents a powerful tool for the synthesis of isoquinolines. wikipedia.orgwikipedia.org This acid-catalyzed cyclization of benzalaminoacetals offers a direct route to the aromatic isoquinoline core. wikipedia.org The general scheme involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid. wikipedia.orgwikipedia.org

For the specific synthesis of a 6-methyl-substituted isoquinoline, the starting benzaldehyde would need to possess a methyl group at the meta position relative to the aldehyde functionality. The subsequent introduction of the carboxylic acid at the C-5 position would likely be a post-cyclization functionalization step.

A significant modification to this reaction is the Bobbitt reaction, which allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. wikipedia.org This variation involves the in-situ hydrogenation of the intermediate imine before the acid-catalyzed cyclization. wikipedia.org The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline. The Pomeranz–Fritsch–Bobbitt cyclization has been successfully applied in the diastereoselective synthesis of various tetrahydroisoquinoline alkaloids. nih.gov

| Reaction | Description | Key Features |

| Pomeranz–Fritsch Reaction | Acid-catalyzed cyclization of benzalaminoacetals to form isoquinolines. wikipedia.org | Direct route to the aromatic isoquinoline core. Requires strong acid catalysis. |

| Bobbitt Reaction | A modification of the Pomeranz–Fritsch reaction that produces 1,2,3,4-tetrahydroisoquinolines via in-situ hydrogenation of the intermediate imine. wikipedia.org | Access to tetrahydroisoquinolines which can be subsequently aromatized. |

Bischler–Napieralski and Pictet–Spengler Cyclizations for Tetrahydroisoquinoline Precursors

The Bischler–Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which are valuable precursors to both tetrahydroisoquinolines and fully aromatic isoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. For the synthesis of a 6-methyl substituted isoquinoline, the starting β-arylethylamine would need to be derived from an appropriately substituted benzene (B151609) ring.

The Pictet–Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgwikipedia.org This reaction is a special case of the Mannich reaction and is particularly effective for activated aromatic rings. organicreactions.orgwikipedia.org The resulting tetrahydroisoquinoline can then be dehydrogenated to afford the corresponding isoquinoline. The choice of starting materials is crucial for achieving the desired substitution pattern on the final isoquinoline ring.

| Reaction | Starting Materials | Product | Key Reagents |

| Bischler–Napieralski Reaction | β-arylethylamide wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline wikipedia.orgorganic-chemistry.org | POCl₃, P₂O₅ wikipedia.orgorganic-chemistry.org |

| Pictet–Spengler Reaction | β-arylethylamine and an aldehyde or ketone organicreactions.orgwikipedia.org | Tetrahydroisoquinoline organicreactions.orgwikipedia.org | Acid catalyst organicreactions.orgwikipedia.org |

Modern Ring-Closure Approaches and Their Application to Substituted Isoquinolines

While classical methods remain cornerstones of isoquinoline synthesis, modern organic chemistry has introduced a variety of innovative ring-closure strategies, often employing transition-metal catalysis. These contemporary methods can offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex substitution patterns that may be challenging to access through traditional routes.

Recent advancements have focused on the development of catalytic cycles that can construct the isoquinoline core from readily available starting materials. These approaches often involve C-H activation, cross-coupling reactions, and domino or cascade sequences that efficiently build molecular complexity. For instance, palladium-catalyzed and copper-catalyzed reactions have been developed for the synthesis of substituted isoquinolines. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general principles of these modern methods could be adapted. For example, a retrosynthetic approach might involve the coupling of a suitably substituted o-halobenzaldehyde with a propargylamine (B41283) derivative, followed by a cyclization/aromatization cascade. The versatility of these modern methods holds promise for the targeted synthesis of specifically functionalized isoquinolines.

Carboxylic Acid Moiety Introduction and Positional Functionalization at C-5

The introduction of a carboxylic acid group at the C-5 position of the isoquinoline nucleus is a critical step in the synthesis of the target molecule. This can be achieved through direct carboxylation of a pre-formed isoquinoline or by carrying a precursor functional group through the synthesis that can be later converted to a carboxylic acid.

Direct Carboxylation Techniques and Methodological Advancements

Direct C-H carboxylation of heterocycles using carbon dioxide (CO₂) as a C1 source is an attractive and atom-economical strategy. While challenging due to the thermodynamic stability of CO₂, recent advancements have seen the development of transition-metal-catalyzed and photocatalytic methods for the carboxylation of C-H bonds. For instance, visible light-promoted photocatalytic C-5 carboxylation of 8-aminoquinoline (B160924) amides and sulfonamides has been reported, proceeding via a single electron transfer pathway. nih.gov Although this specific methodology is for quinolines, the underlying principles of directing group-assisted C-H activation and subsequent carboxylation could potentially be applied to the isoquinoline system. The development of methods for the direct and selective carboxylation of the C-5 position of a 6-methylisoquinoline (B1300163) would represent a significant advancement in the synthesis of this and related compounds.

Esterification and Hydrolysis Pathways for Carboxylic Acid Formation and Interconversion

A common and reliable strategy for introducing a carboxylic acid group is through the hydrolysis of a corresponding ester. The ester functionality can be more tolerant of certain reaction conditions used in the construction of the isoquinoline core. Once the desired isoquinoline framework is in place, the ester can be readily hydrolyzed to the carboxylic acid.

Esterification of a carboxylic acid is typically achieved through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. masterorganicchemistry.com

Hydrolysis of an ester back to the carboxylic acid can be performed under either acidic or basic conditions. rsc.org

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. rsc.org

Base-promoted hydrolysis , also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. rsc.org This method is often preferred due to its irreversible nature, which typically leads to higher yields.

For the synthesis of this compound, a synthetic route could be designed to produce a methyl or ethyl ester of the target molecule, which could then be saponified in a final step to yield the desired carboxylic acid.

Homologation Strategies for Carboxylic Acid Chain Extension

Homologation, the extension of a carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. For this compound, extending the carboxylic acid side chain can lead to a variety of analogues with potentially altered biological activities or physical properties. The Arndt-Eistert reaction is a classic and widely used method for the one-carbon homologation of carboxylic acids. nrochemistry.comorganic-chemistry.orgwikipedia.org

The reaction sequence involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) salts or induced by heat or light, generates a ketene (B1206846) intermediate. This ketene can then be trapped by a nucleophile, such as water, to yield the homologated carboxylic acid. nrochemistry.comorganic-chemistry.orgwikipedia.org While effective, the use of the highly toxic and explosive diazomethane has prompted the development of safer alternatives. uva.nl

One such alternative utilizes (trimethylsilyl)diazomethane, which is generally considered safer to handle. scribd.com Another modern approach involves the use of 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon, offering a practical and milder procedure for the homologation of both aromatic and aliphatic carboxylic acids. acs.org More recent advancements have focused on visible-light-induced homologation of unmodified carboxylic acids, further expanding the toolkit for safe and efficient chain extension. nih.govacs.org These methods provide versatile options for converting this compound into its higher homologues, facilitating the exploration of structure-activity relationships.

| Homologation Method | Key Reagents | Advantages | Disadvantages |

| Arndt-Eistert Reaction | Acyl chloride, Diazomethane, Silver(I) catalyst | Well-established, broad scope | Use of highly toxic and explosive diazomethane |

| (Trimethylsilyl)diazomethane | Acyl chloride, (Trimethylsilyl)diazomethane | Safer alternative to diazomethane | |

| Benzotriazole Method | 1-(Trimethylsilylmethyl)benzotriazole | Mild reaction conditions, good yields | |

| Photoredox Catalysis | Nitroethylene, Organophotocatalyst | Visible-light induced, practical |

Regioselective Installation of the Methyl Group at C-6

The precise placement of the methyl group at the C-6 position of the isoquinoline core is critical for the identity of this compound. Achieving this regioselectivity can be challenging due to the multiple reactive sites on the isoquinoline ring. Various synthetic strategies have been developed to control the position of substituents on the isoquinoline scaffold.

One common approach involves the synthesis of a substituted β-arylethylamine precursor, which already contains the desired substitution pattern on the aromatic ring. Subsequent cyclization via methods like the Bischler-Napieralski or Pictet-Spengler reactions then forms the isoquinoline ring system with the methyl group correctly positioned. researchgate.net For instance, starting with an appropriately substituted phenylacetic acid derivative and a substituted ethylamine (B1201723) can lead to the desired 6-methylated isoquinoline structure.

Directed metalation strategies have also emerged as powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org While direct C-H methylation at the C-6 position of a pre-formed isoquinoline-5-carboxylic acid is not straightforward, the use of directing groups can facilitate functionalization at specific positions. nih.gov For example, a directing group at a neighboring position could potentially orient a metal catalyst to introduce a methyl group at C-6. However, the electronic properties of the isoquinoline ring generally favor nucleophilic attack at C-1 and electrophilic attack at C-5 and C-8, making C-6 functionalization less common. nih.gov

Modern cross-coupling reactions, such as Suzuki or Negishi couplings, can also be employed to introduce a methyl group at a specific position. This would typically involve the synthesis of a 6-halo-isoquinoline-5-carboxylic acid derivative, which can then be coupled with a methylating agent.

| Strategy | Description | Key Considerations |

| Precursor Synthesis | Synthesis of a substituted β-arylethylamine with the methyl group in the desired position prior to cyclization. | Availability of starting materials with the correct substitution pattern. |

| Directed Metalation | Use of a directing group to guide a metal catalyst to the C-6 position for methylation. | Requires the presence of a suitable directing group and specific reaction conditions. |

| Cross-Coupling Reactions | Coupling of a 6-halo-isoquinoline derivative with a methylating agent (e.g., methylboronic acid). | Requires the synthesis of the halogenated isoquinoline precursor. |

Development of Convergent and Divergent Synthetic Pathways for this compound

The efficient synthesis of libraries of related compounds for drug discovery and materials science often relies on the development of convergent and divergent synthetic pathways.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. nih.gov For this compound, a convergent approach might involve the synthesis of a substituted benzaldehyde derivative and a separate component that will form the nitrogen-containing ring. These two fragments would then be joined to construct the final isoquinoline core. This strategy allows for the rapid assembly of diverse analogues by simply varying the structure of the individual fragments. harvard.edu

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different target molecules. nih.gov For example, a suitably functionalized isoquinoline core could serve as a common intermediate. From this central molecule, different functional groups could be introduced at various positions to generate a library of analogues of this compound. This approach is particularly useful for exploring the structure-activity relationships of a particular molecular scaffold. nih.gov

Recent developments in synthetic methodology have focused on creating versatile pathways that can be either convergent or divergent depending on the reaction conditions and the choice of starting materials. Photocatalytic methods, for instance, have enabled the convergent and divergent synthesis of dihydroisoquinoline-1,4-diones from different starting materials. nih.gov Such strategies offer a high degree of flexibility and efficiency in the synthesis of complex molecules like this compound and its derivatives.

| Pathway | Description | Advantages |

| Convergent | Key fragments of the molecule are synthesized separately and then joined together. | Efficient for creating diversity by varying the fragments. |

| Divergent | A common intermediate is transformed into a variety of different products. | Ideal for exploring structure-activity relationships around a central scaffold. |

Mechanistic Investigations of Chemical Transformations Involving 6 Methylisoquinoline 5 Carboxylic Acid and Its Precursors

Elucidation of Nucleophilic Acyl Substitution Mechanisms in Carboxylic Acid Derivative Synthesis

The carboxylic acid functional group in 6-methylisoquinoline-5-carboxylic acid is a versatile handle for the synthesis of various derivatives through nucleophilic acyl substitution. These reactions generally proceed via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. The subsequent collapse of this intermediate results in the expulsion of a leaving group, typically a water molecule, to form the final product.

The synthesis of esters and amides from this compound serves as a prime example of this mechanism. In esterification, an alcohol acts as the nucleophile, often in the presence of an acid catalyst to protonate the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon. Similarly, in amidation, an amine is the nucleophile, and the reaction may be facilitated by coupling agents to form a more reactive intermediate. The general mechanism involves the initial addition of the nucleophile to the carbonyl group, followed by the elimination of water.

Table 1: Typical Conditions for Nucleophilic Acyl Substitution Reactions of this compound

| Derivative | Reagents | Catalyst/Coupling Agent | Solvent | Temperature |

| Methyl Ester | Methanol | Sulfuric Acid | Methanol | Reflux |

| Ethyl Ester | Ethanol | Thionyl Chloride | Dichloromethane | Room Temp |

| Amide | Ammonia | DCC | Dichloromethane | 0 °C to Room Temp |

| N-substituted Amide | Primary/Secondary Amine | HOBt/EDC | Dimethylformamide | Room Temp |

This table is illustrative and based on general procedures for carboxylic acid derivatization.

Detailed Reaction Pathway Analysis of Electrophilic and Nucleophilic Processes on the Isoquinoline (B145761) Core

The isoquinoline core of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the directing effects of the existing substituents and the inherent electronic properties of the heterocyclic ring system.

Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution is expected to occur on the benzene ring portion of the molecule. The methyl group at the 6-position is an activating, ortho-, para-director, while the carboxylic acid group at the 5-position is a deactivating, meta-director. Considering their relative positions, electrophilic attack is most likely to occur at the C-8 position.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the isoquinoline nucleus is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound, nucleophilic attack is less favorable on the unsubstituted ring. However, precursors to this molecule, such as a halogenated isoquinoline, would readily undergo nucleophilic substitution.

Kinetic and Thermodynamic Aspects of Key Bond-Forming and Bond-Breaking Reactions

Thermodynamically, the conversion of the carboxylic acid to its derivatives is often an equilibrium process. The position of the equilibrium can be shifted towards the product side by removing one of the products, such as water, as the reaction proceeds. In electrophilic aromatic substitution, the formation of the sigma complex (arenium ion) is a high-energy intermediate, and the activation energy required to reach this transition state determines the reaction rate.

Table 2: Illustrative Thermodynamic Data for the Esterification of an Isoquinoline Carboxylic Acid

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -5 to -15 kJ/mol |

| Entropy of Reaction (ΔS) | -20 to -40 J/(mol·K) |

| Gibbs Free Energy (ΔG) | Slightly negative to slightly positive |

Note: These are estimated values for a representative esterification reaction and can vary based on specific substrates and conditions.

Characterization of Intermediates and Transition States via Spectroscopic and Computational Approaches

The direct observation of transient species such as reaction intermediates and transition states is often challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into their structure and energetics.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to identify the formation of stable intermediates. Changes in chemical shifts and coupling constants can provide structural information.

Infrared (IR) spectroscopy: Useful for monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new functional group vibrations, such as the C=O stretch of an ester or amide.

Mass Spectrometry (MS): Can be employed to detect the mass of intermediates, providing evidence for their formation.

Computational Approaches:

Density Functional Theory (DFT): A powerful tool for calculating the geometries and energies of reactants, products, intermediates, and transition states. mit.edu This allows for the mapping of the entire reaction energy profile, providing insights into the reaction mechanism and kinetics. Computational models can help predict the structures of fleeting transition states that are difficult to observe experimentally. mit.eduims.ac.jp

Table 3: Expected Spectroscopic Data for this compound and a Hypothetical Intermediate

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | 2.5 (s, 3H, CH₃), 7.5-8.5 (m, 5H, Ar-H), 11-13 (br s, 1H, COOH) | 20 (CH₃), 120-150 (Ar-C), 170 (C=O) | 2500-3300 (O-H), 1700 (C=O) |

| Tetrahedral Intermediate (Esterification) | 2.4 (s, 3H, CH₃), 3.7 (s, 3H, OCH₃), 7.4-8.4 (m, 5H, Ar-H) | 20 (CH₃), 52 (OCH₃), 95 (C(OH)₂), 120-150 (Ar-C) | 3200-3600 (O-H) |

This table presents expected data based on general spectroscopic principles.

Advanced Spectroscopic and Analytical Characterization of 6 Methylisoquinoline 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For 6-methylisoquinoline-5-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete spectral assignment.

While specific experimental NMR data for this compound is not widely available in the refereed literature, a complete spectral assignment can be predicted based on established principles and data from analogous structures. Multi-dimensional NMR techniques are crucial for delineating the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between adjacent aromatic protons on the isoquinoline (B145761) core, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the isoquinoline ring and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations |

| H1 | ~8.5 | C1 (~152) | C3, C8a |

| H3 | ~7.8 | C3 (~120) | C1, C4, C4a |

| H4 | ~8.0 | C4 (~136) | C3, C4a, C5, C8a |

| H7 | ~7.6 | C7 (~128) | C5, C8a |

| H8 | ~8.2 | C8 (~130) | C4a, C6, C7 |

| 6-CH₃ | ~2.5 | 6-CH₃ (~20) | C5, C6, C7 |

| 5-COOH | ~12-13 | 5-COOH (~170) | - |

| C4a | - | ~135 | H3, H4, H8 |

| C5 | - | ~132 | H4, 6-CH₃ |

| C6 | - | ~140 | H7, 6-CH₃ |

| C8a | - | ~129 | H1, H7, H8 |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.

¹H NMR spectroscopy is a powerful method for assessing the purity of this compound. The integration of proton signals should correspond to the number of protons in the molecule. The presence of unexpected signals would indicate the presence of impurities, such as residual solvents or synthetic byproducts. Furthermore, high-field NMR can be used to identify and quantify minor isomers that may have formed during synthesis, which might be difficult to detect by other analytical methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C₁₁H₉NO₂), the expected exact mass can be calculated and compared with the experimental value.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 188.0706 |

| [M+Na]⁺ | 210.0525 |

| [M-H]⁻ | 186.0560 |

Data sourced from PubChem. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH) or water (-H₂O) from the molecular ion.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic isoquinoline core.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Sharp |

| C-H (Methyl) | 2975-2850 | Sharp |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, Sharp |

| C=C and C=N (Aromatic) | 1600-1450 | Medium to Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

| O-H Bend (Carboxylic Acid) | 1440-1395 and 950-910 | Broad |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions. orgchemboulder.com

Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting

Both Raman and Fourier-Transform Infrared (FT-IR) spectroscopy provide vibrational information about a molecule, offering complementary data for a complete molecular fingerprint. While FT-IR is particularly sensitive to polar functional groups like the carbonyl and hydroxyl groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring system.

The combined use of both techniques provides a more comprehensive vibrational analysis. For this compound, the Raman spectrum would be expected to show strong bands corresponding to the vibrations of the isoquinoline ring system, complementing the information obtained from the IR spectrum.

X-ray Diffraction Analysis for Single-Crystal Structure Elucidation (if applicable)

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties. While no specific crystal structure data for this compound is currently available in the public domain, analysis of related isoquinoline carboxylic acid structures reveals common packing motifs, often involving hydrogen-bonded dimers of the carboxylic acid groups.

Computational and Theoretical Chemistry Studies on 6 Methylisoquinoline 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 6-Methylisoquinoline-5-carboxylic acid would involve calculating the molecule's ground-state electron density to determine its geometry, energy, and other electronic characteristics.

Detailed research findings from DFT studies on related heterocyclic compounds, such as isoquinoline (B145761) and its derivatives, demonstrate the utility of this approach. nsibayak.com For instance, calculations are typically performed using specific functionals, like B3LYP, and basis sets (e.g., 6-31G*, 6-311++G(d,p)) to optimize the molecular geometry and compute vibrational frequencies. nsibayak.combldpharm.com

Molecular Orbital (MO) analysis, derived from DFT calculations, is crucial for understanding a molecule's reactivity and electronic transitions. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For this compound, the electron-donating methyl group and the electron-withdrawing carboxylic acid group would be expected to significantly influence the electron distribution across the isoquinoline core, affecting the energies and localizations of these frontier orbitals.

Table 1: Illustrative DFT-Calculated Properties for an Isoquinoline Derivative This table presents typical data obtained from DFT calculations on a representative isoquinoline derivative to illustrate the expected output for this compound.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 D |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.8 eV |

Quantum Chemical Calculations for Prediction of Reactivity and Reaction Barriers

Quantum chemical calculations, including DFT, are instrumental in predicting the reactivity of molecules and the energy barriers of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing insight into reaction mechanisms and kinetics.

For this compound, these calculations could predict sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), quantify these tendencies. For example, the molecular electrostatic potential (MEP) surface would visually identify regions of positive (electrophilic) and negative (nucleophilic) charge, guiding predictions of intermolecular interactions and reaction sites.

Furthermore, quantum chemical methods can model specific reaction pathways, such as the synthesis of isoquinoline derivatives or their metabolic transformations. By calculating the energy profiles of proposed mechanisms, the most favorable reaction pathways can be determined. A remarkable correlation has been found between calculated reaction barriers and experimental reaction heats, underscoring the predictive power of these methods.

Table 2: Illustrative Reactivity Descriptors for a Heterocyclic Compound This table shows examples of quantum chemical descriptors used to predict reactivity, as would be calculated for this compound.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and intermolecular interactions. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to generate a trajectory of its dynamic behavior over time.

This trajectory allows for the exploration of different accessible conformations, such as the orientation of the carboxylic acid group relative to the isoquinoline ring. Analysis of the simulation can reveal the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets.

MD simulations also provide profound insights into intermolecular interactions. By simulating this compound in a solvent like water, one could analyze the formation and dynamics of hydrogen bonds between the carboxylic acid group, the isoquinoline nitrogen, and surrounding water molecules. These non-covalent interactions are fundamental to the molecule's solubility and its ability to bind to other molecules, such as proteins or nucleic acids.

Table 3: Illustrative Output from a Molecular Dynamics Simulation This table exemplifies the type of data that can be extracted from MD simulations to characterize the conformational and interactional properties of a molecule like this compound.

| Parameter | Description | Illustrative Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stable trajectory with low RMSD values indicates a rigid core structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms around their average positions. | Higher RMSF for the carboxylic acid group suggests greater flexibility compared to the ring system. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds formed during the simulation. | Persistent hydrogen bonds observed between the carboxylic acid's hydroxyl group and solvent molecules. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Two major conformational clusters identified, differing in the dihedral angle of the C-COOH bond. |

Development of In Silico Models for Structure-Activity/Property Relationships (QSAR/QSPR) in Isoquinoline Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are in silico tools used to correlate the chemical structure of compounds with their biological activity or physical properties. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to create a mathematical equation that predicts the activity or property of interest.

For isoquinoline systems, QSAR studies have been successfully developed to predict various biological activities, such as anticancer or enzyme inhibitory effects. The development of a QSAR model relevant to this compound would involve a dataset of isoquinoline derivatives with measured biological activities. Molecular descriptors, which can be steric, electronic, hydrophobic, or topological, would be calculated for each molecule.

Statistical techniques are then employed to build a predictive model. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that use 3D grid-based fields to represent the steric and electrostatic properties of molecules. The resulting models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, guiding the design of new, more potent compounds.

Table 4: Key Components of a QSAR/QSPR Model Development for Isoquinoline Derivatives This table outlines the essential steps and statistical metrics involved in creating a predictive in silico model for a series of compounds including this compound.

| Component | Description | Example Metric/Technique |

| Dataset | A collection of molecules with known activities/properties. | A series of substituted isoquinolines with measured IC₅₀ values against a specific enzyme. |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | MoRSE descriptors, topological indices, steric fields (CoMFA), electrostatic fields. |

| Model Building | Statistical method used to correlate descriptors with activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). |

| Model Validation | Process to assess the robustness and predictive power of the model. | Cross-validation (q²), external test set prediction (r²pred), Y-randomization. |

Coordination Chemistry of 6 Methylisoquinoline 5 Carboxylic Acid As a Ligand

Principles of Ligand Design Incorporating Isoquinoline-Carboxylic Acid Motifs

The design of ligands for specific applications in coordination chemistry hinges on controlling the spatial arrangement and electronic properties of the donor atoms. The isoquinoline-carboxylic acid scaffold is a valuable building block in this regard.

Key principles in designing ligands with this motif include:

Chelation: The nitrogen atom and the carboxylate group are positioned to form a stable five- or six-membered chelate ring with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. stereoelectronics.org

Modulation of Properties: The electronic and steric properties of the ligand can be fine-tuned by introducing substituents onto the isoquinoline (B145761) ring. For instance, the methyl group in 6-methylisoquinoline-5-carboxylic acid would introduce a steric influence and act as a weak electron-donating group, which could subtly alter the ligand's coordination behavior and the reactivity of the resulting metal complex compared to its unsubstituted parent, isoquinoline-5-carboxylic acid.

Synthesis and Characterization of Metal Complexes Formed with this compound

While direct synthesis reports for this compound complexes are unavailable, the synthesis of complexes with related ligands like isoquinoline-1-carboxylic acid and isoquinoline-5-carboxylic acid typically involves the reaction of the ligand with a suitable metal salt in a solvent or solvent mixture. polimi.itrsc.org The resulting complexes are solids that can be isolated by filtration or crystallization.

Characterization of these complexes relies on a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgresearchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the carboxylate group to the metal ion, often observed as a shift in the characteristic C=O stretching frequency. polimi.it

UV-Visible Spectroscopy: Provides information about the electronic environment of the metal ion within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes in solution. mdpi.com

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. mdpi.com

Thermal Analysis (e.g., TGA): Determines the thermal stability of the complex and the presence of coordinated or solvate molecules. polimi.it

Investigation of Chelation Modes and Ligand Denticity

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org Isoquinoline-carboxylic acids can exhibit variable denticity and coordination modes, making their chemistry particularly rich.

The carboxylate group itself can coordinate to metal centers in several ways researchgate.net:

Monodentate: Only one of the two carboxylate oxygen atoms binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal ions, linking them together.

In the context of isoquinoline-carboxylic acids, the most common coordination mode is bidentate, involving the isoquinoline nitrogen and one oxygen from the carboxylate group to form a stable chelate ring. However, the second carboxylate oxygen can remain uncoordinated or participate in further bonding, leading to the formation of extended structures like coordination polymers. polimi.it

Research on copper(II) complexes with the closely related isoquinoline-5-carboxylic acid has shown that the denticity of the carboxylate ligand can be influenced by the reaction conditions, such as the solvent system used. polimi.it This leads to different coordination environments around the Cu(II) center and results in the formation of distinct crystalline phases. polimi.it

Table 1: Coordination Polymers of Isoquinoline-5-carboxylic Acid with Cu(II)

| Compound | Solvent Ratio (DMF:EtOH) | Key Structural Feature |

|---|---|---|

| CP 1 | 3:1 | 2D metal-ligand connectivity, octahedral Cu(II) |

| CP 2 | 1:3 | Differs from CP 1 in the denticity of the carboxylate ligand |

Data sourced from Maffeis et al. polimi.it

Stereochemical Aspects of Coordination Compounds Involving Isoquinoline Ligands

Stereochemistry in coordination compounds describes the three-dimensional arrangement of ligands around a central metal ion. numberanalytics.com This arrangement is critical as it influences the compound's physical and chemical properties, including its catalytic activity and biological function.

For complexes involving isoquinoline ligands, several stereochemical aspects are important:

Coordination Geometry: The number of ligands and their arrangement dictate the coordination geometry, which is commonly octahedral (for six-coordinate metals) or tetrahedral/square planar (for four-coordinate metals). theopenscholar.com In complexes of isoquinoline-1-carboxylate with oxorhenium(V), for example, the metal center adopts a distorted octahedral geometry. rsc.orgnih.gov

Isomerism: The arrangement of different ligands can lead to various types of isomers. For instance, in an octahedral complex with two isoquinoline-carboxylate ligands and two other simple ligands (e.g., chloride), cis and trans isomers are possible. In such isomers, the two isoquinoline nitrogen atoms can be positioned either adjacent (cis) or opposite (trans) to each other. rsc.orgresearchgate.net Studies on rhenium complexes have identified both cis-(N,N) and rare trans-(N,N) isomers depending on the specific quinoline- or isoquinoline-carboxylic acid used. rsc.orgresearchgate.net

Chirality: If the ligand itself is chiral, as in the case of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, this chirality can be transferred to the resulting metal complex, which is a key principle in the design of catalysts for asymmetric synthesis. mdpi.comresearchgate.net

Potential Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes are widely used as catalysts in organic synthesis. The ligand plays a crucial role by tuning the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity. Complexes derived from isoquinoline-carboxylic acids have shown promise in catalytic applications.

One notable example is the use of oxorhenium(V) complexes with isoquinoline-1-carboxylic acid as catalysts for the epoxidation of alkenes, such as cyclooctene. rsc.orgnih.gov In these reactions, the rhenium complex activates an oxidant (like tert-butylhydroperoxide) to transfer an oxygen atom to the double bond of the alkene, forming an epoxide. The catalytic performance was found to be dependent on the specific structure and stereochemistry of the rhenium complex. rsc.orgnih.gov

The broader field of metallaphotoredox catalysis also frequently employs carboxylic acids as versatile functional groups, where they can be activated by a metal catalyst and light to participate in a wide range of chemical transformations. princeton.edu This suggests that complexes of this compound could potentially be explored in similar light-driven catalytic cycles.

Table 2: Catalytic Epoxidation of Cyclooctene using Rhenium Complexes

| Catalyst Precursor | Ligand | Yield of Cyclooctane Oxide (%) |

|---|---|---|

| [ReOCl(iqc)₂]·MeOH | Isoquinoline-1-carboxylic acid | Varies (16-68%) |

| [ReOCl₂(iqc)(PPh₃)] | Isoquinoline-1-carboxylic acid | Varies (16-68%) |

Reaction Conditions: 50 °C, 24 h, with tert-butylhydroperoxide as the oxidant. Data sourced from Machura et al. rsc.orgnih.gov

Role in Complex Chemical Architectures and Advanced Synthetic Applications

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

There is no available literature detailing the use of 6-methylisoquinoline-5-carboxylic acid as a specific building block in multi-step organic syntheses. General synthetic strategies often involve the construction of the isoquinoline (B145761) core through established methods like the Bischler–Napieralski, Pictet–Spengler, or Pomeranz–Fritsch reactions, followed by functional group modifications. nih.gov While it is chemically plausible that this compound could serve as a precursor for more complex molecules—for instance, through amide coupling reactions at the carboxylic acid position or transformations of the methyl group—no specific examples have been documented in scientific literature.

Integration into Fused Heterocyclic Systems and Polycyclic Frameworks

The synthesis of fused heterocyclic and polycyclic systems containing the isoquinoline motif is an active area of research, leading to complex architectures like indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines. nih.gov These reactions often involve intramolecular cyclizations where different positions on the isoquinoline ring react to form new rings. The carboxylic acid and methyl groups of this compound offer potential handles for such cyclization strategies. For example, the carboxylic acid could be converted to an acyl halide or other activated species to facilitate an intramolecular Friedel-Crafts type reaction, or the methyl group could be functionalized to participate in a condensation reaction. Despite these theoretical possibilities, no published studies demonstrate the use of this compound for the explicit purpose of creating fused or polycyclic frameworks.

Contributions to the Design and Synthesis of Novel Functional Materials (e.g., organic electronics, sensors, supramolecular assemblies)

The development of novel functional materials is a key application of advanced organic molecules. mdpi.com Heterocyclic compounds, including quinolines and isoquinolines, are sometimes incorporated into π-conjugated systems for applications in organic electronics. nih.gov Furthermore, the nitrogen atom and the carboxylic acid group present in this compound could theoretically act as binding sites for metal ions, making it a potential ligand for creating metal-organic frameworks (MOFs) or chemical sensors. The planar, aromatic structure also lends itself to participation in π-π stacking interactions, a key feature in the formation of supramolecular assemblies. However, a review of the literature reveals no specific instances where this compound has been synthesized or utilized for the development of organic electronic materials, sensors, or supramolecular structures.

Q & A

Basic: What are the key steps in synthesizing 6-Methylisoquinoline-5-carboxylic acid, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including cyclization, substitution, and carboxylation. For example, analogous isoquinoline derivatives are synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce substituents . Purity optimization requires:

- Chromatographic purification : Use reverse-phase HPLC or column chromatography to isolate the compound from byproducts .

- Recrystallization : Select solvents (e.g., ethanol/water mixtures) based on solubility data to improve crystalline yield .

- Analytical validation : Confirm purity via NMR (e.g., absence of proton signals from impurities) and LC-MS (molecular ion peak matching theoretical mass) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- Spectroscopy :

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps, aiding in reactivity studies .

Advanced: How do substituent positions (e.g., methyl at C6, carboxylic acid at C5) influence biological activity in isoquinoline derivatives?

Substituent positioning critically affects interactions with biological targets:

- Steric effects : A methyl group at C6 may hinder binding to hydrophobic enzyme pockets, reducing activity compared to C3 or C8 analogs .

- Electronic effects : The carboxylic acid at C5 enhances hydrogen bonding with residues in active sites (e.g., kinases or proteases), as seen in related 5-substituted isoquinolines .

- Case study : Compare IC₅₀ values of this compound with 6-Chloroisoquinoline-5-carboxylic acid to assess halogen vs. methyl group impacts .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

- Batch validation : Compare activity across synthetically distinct batches using orthogonal assays (e.g., enzyme inhibition + cellular viability) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, identifying outliers .

Advanced: How can researchers assess the stability and degradation pathways of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to stressors:

- Storage optimization : Store lyophilized samples at -20°C in inert atmospheres to prevent carboxylic acid decarboxylation .

Advanced: What cross-disciplinary applications exist for this compound beyond medicinal chemistry?

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic core and coordinating carboxylate group .

- Chemical biology : Use as a fluorescent probe by conjugating with dyes (e.g., dansyl chloride) to track protein interactions .

- Catalysis : Test its efficacy as a chiral auxiliary in asymmetric synthesis, leveraging steric effects from the methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.